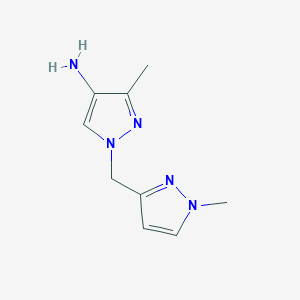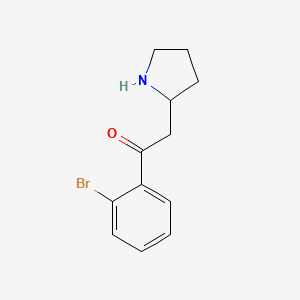![molecular formula C24H23N3O4 B13071518 (13S,17R)-N-[(1E)-{[(4-methylphenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13071518.png)
(13S,17R)-N-[(1E)-{[(4-methylphenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (13S,17R)-N-[(1E)-{[(4-methylphenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide is a complex organic molecule with a unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting with the preparation of the core tetracyclic structure. The synthetic route typically includes:
- Formation of the core structure : This involves cyclization reactions to form the tetracyclic backbone.
- Functional group modifications : Introduction of the methoxyamino and carboxamide groups through substitution reactions.
- Final assembly : Coupling of the 4-methylphenyl group to the core structure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for reaction conditions and the development of efficient catalysts to facilitate the cyclization and substitution reactions.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
- Oxidation : The methoxyamino group can be oxidized to form nitroso or nitro derivatives.
- Reduction : The carboxamide group can be reduced to form amines.
- Substitution : The aromatic ring can undergo electrophilic substitution reactions.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
- Substitution : Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
- Oxidation : Formation of nitroso or nitro derivatives.
- Reduction : Formation of primary or secondary amines.
- Substitution : Introduction of various substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Potential use as a probe for studying biological pathways.
- Medicine : Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
- Industry : Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxyamino group can form hydrogen bonds with target proteins, while the carboxamide group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Propiedades
Fórmula molecular |
C24H23N3O4 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
(13R,17S)-N-[(E)-(4-methylphenyl)methoxyiminomethyl]-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide |
InChI |
InChI=1S/C24H23N3O4/c1-16-6-8-17(9-7-16)12-30-26-15-25-24(28)27-23-19(14-31-27)13-29-21-11-10-18-4-2-3-5-20(18)22(21)23/h2-11,15,19,23H,12-14H2,1H3,(H,25,26,28)/t19-,23+/m1/s1 |
Clave InChI |
DUYKQCWELCTMRL-XXBNENTESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CO/N=C/NC(=O)N2[C@H]3[C@H](COC4=C3C5=CC=CC=C5C=C4)CO2 |
SMILES canónico |
CC1=CC=C(C=C1)CON=CNC(=O)N2C3C(COC4=C3C5=CC=CC=C5C=C4)CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


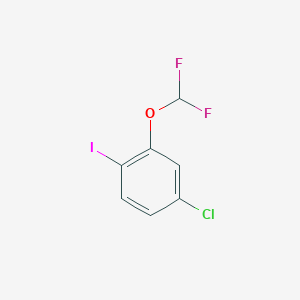
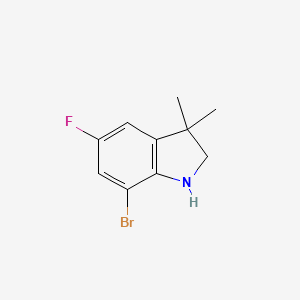
![1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13071441.png)
![tert-Butyl4-[(R)-hydroxy(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13071444.png)

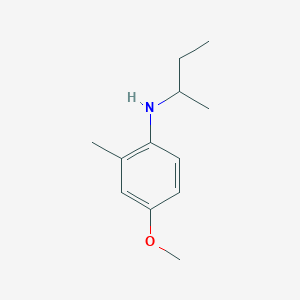

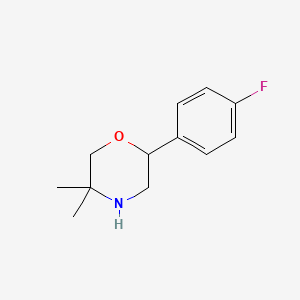
![[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride](/img/structure/B13071477.png)
![6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13071487.png)
